molecular formula C9H8BrN3 B14767759 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

Cat. No.: B14767759
M. Wt: 238.08 g/mol
InChI Key: BLKDMACKROBMPM-UHFFFAOYSA-N
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Description

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylhydrazine with 3-bromo-1,2,4-triazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, with reactions performed under inert atmospheres.

Major Products Formed

    Substitution Reactions: Products include azido, amino, and thiol derivatives of the triazole compound.

    Oxidation and Reduction: Oxidized or reduced triazole derivatives with varying degrees of functionalization.

    Coupling Reactions: Complex biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antifungal, antibacterial, and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and physiological responses.

    Chemical Reactivity: The bromine atom and triazole ring confer unique reactivity, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-phenyl-1H-1,2,4-triazole: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-Chloro-1-(p-tolyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(p-Tolyl)-1H-1,2,4-triazole: Lacks the halogen substitution, affecting its reactivity and applications.

Uniqueness

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical properties and reactivity. The bromine atom enhances its potential for substitution reactions, while the p-tolyl group provides steric and electronic effects that influence its behavior in various applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-1-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h2-6H,1H3

InChI Key

BLKDMACKROBMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)Br

Origin of Product

United States

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